2'-Methyl-4'-(trifluoromethoxy)acetophenone

Physicochemical property comparison Boiling point Isomer differentiation

2'-Methyl-4'-(trifluoromethoxy)acetophenone (CAS 1373920-81-0) is a fluorinated aromatic ketone featuring a trifluoromethoxy group at the 4' position and a methyl group at the 2' position of the acetophenone core. It is categorized as a fluorinated ketone building block, supplied at ≥97% purity for research and development use.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
CAS No. 1373920-81-0
Cat. No. B1433053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Methyl-4'-(trifluoromethoxy)acetophenone
CAS1373920-81-0
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C
InChIInChI=1S/C10H9F3O2/c1-6-5-8(15-10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3
InChIKeySNQDEEQYOOZKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Methyl-4'-(trifluoromethoxy)acetophenone (CAS 1373920-81-0): A Fluorinated Ketone Building Block for Medicinal and Agrochemical Synthesis


2'-Methyl-4'-(trifluoromethoxy)acetophenone (CAS 1373920-81-0) is a fluorinated aromatic ketone featuring a trifluoromethoxy group at the 4' position and a methyl group at the 2' position of the acetophenone core . It is categorized as a fluorinated ketone building block, supplied at ≥97% purity for research and development use . This substitution pattern creates a unique electronic environment that distinguishes it from positional isomers and non-methylated analogs, making it a valuable intermediate in pharmaceutical and agrochemical research.

Why the 2'-Methyl-4'-(trifluoromethoxy) Substitution Pattern Cannot Be Replaced by Generic Analogs


The precise combination of the electron-withdrawing trifluoromethoxy group (OCF₃) and the ortho-methyl group creates a distinct electronic and steric environment that cannot be replicated by simple positional isomers or analogs lacking either substituent. The OCF₃ group exerts a long-range electron-withdrawing effect superior to both methoxy and trifluoromethyl groups , while the ortho-methyl group influences keto-enol equilibria and photochemical reactivity . Simply interchanging this compound with the 5'-OCF₃ isomer or the non-methylated 4'-(trifluoromethoxy)acetophenone leads to quantifiable differences in boiling point, lipophilicity, flash point, and density, undermining reproducibility in synthetic sequences and biological assays. These measurable physicochemical divergences translate directly into differential purification behavior, safety profiles, and pharmacokinetic properties in downstream applications.

Quantitative Differentiation Evidence for 2'-Methyl-4'-(trifluoromethoxy)acetophenone Against Closest Analogs


Higher Boiling Point of the 4'-OCF₃ Isomer Relative to the 5'-OCF₃ Isomer Indicates Stronger Intermolecular Interactions

The target compound 2'-methyl-4'-(trifluoromethoxy)acetophenone exhibits a predicted boiling point of 239.7 ± 35.0 °C at 760 mmHg , which is approximately 26 °C higher than that of its positional isomer 2'-methyl-5'-(trifluoromethoxy)acetophenone (213.5 ± 35.0 °C at 760 mmHg) . This quantifiable difference arises from the distinct intermolecular interactions enabled by the para vs. meta placement of the trifluoromethoxy group relative to the acetyl substituent.

Physicochemical property comparison Boiling point Isomer differentiation

Enhanced Lipophilicity (LogP) from the 2'-Methyl Group Enables Differential Membrane Partitioning

The target compound has a predicted LogP of 3.23 , compared to an XLogP3 value of 3.0 for the non-methylated analog 4'-(trifluoromethoxy)acetophenone . The additional methyl group at the 2' position contributes a lipophilicity increase of approximately 0.23 log units, which can significantly affect passive membrane permeability in biological systems.

Lipophilicity LogP Drug design

Higher Flash Point of the 4'-OCF₃ Isomer Offers a Wider Safety Margin in Laboratory Handling

The target compound exhibits a predicted flash point of 96.0 ± 20.8 °C , which is approximately 15 °C higher than that of the 5'-OCF₃ isomer (80.8 ± 20.8 °C) . A higher flash point indicates reduced flammability risk under standard laboratory conditions.

Flash point Safety Procurement

Lower Density of the 2'-Methyl Analog Compared to the Non-Methylated 4'-OCF₃ Parent May Influence Formulation Properties

The target compound has a predicted density of 1.2 ± 0.1 g/cm³ , which is approximately 0.08 g/mL lower than the experimentally determined density of 4'-(trifluoromethoxy)acetophenone (1.278 g/mL at 25 °C) . This density difference, while modest, can impact solvent miscibility and volumetric measurements in formulation development.

Density Formulation Solubility

The Trifluoromethoxy Substituent Confers Superior Long-Range Electron-Withdrawing Capacity Versus Methoxy or Trifluoromethyl

Peer-reviewed studies demonstrate that the trifluoromethoxy group (OCF₃) is superior to both the methoxy group (OCH₃) and the trifluoromethyl group (CF₃) in promoting hydrogen/metal permutation at an ortho position, and that it exerts a long-range electron-withdrawing effect capable of significantly lowering the basicity of remote arylmetal compounds . The target compound, bearing OCF₃ at the 4' position and a methyl group at the 2' position, combines this powerful electron-withdrawing capacity with ortho steric effects, creating a unique electronic profile not achievable with OCH₃- or CF₃-substituted analogs.

Electronic effects Structure-activity relationship Cross-coupling

Evidence-Backed Application Scenarios for 2'-Methyl-4'-(trifluoromethoxy)acetophenone


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

The 0.23 log unit increase in LogP relative to the non-methylated 4'-(trifluoromethoxy)acetophenone makes the target compound a strategic choice when medicinal chemists need to fine-tune membrane permeability without introducing additional heteroatoms. This property is particularly relevant in central nervous system (CNS) drug programs where optimal LogP windows (typically 2–4) are critical for blood-brain barrier penetration.

Safety-Conscious Laboratory Procurement for Multi-Step Syntheses

The approximately 15 °C higher flash point relative to the 5'-OCF₃ positional isomer positions this compound as a lower-flammability alternative for laboratories conducting large-scale or heated reactions. Procurement officers can justify selection based on reduced fire hazard and simplified safety documentation.

Directed Ortho-Metalation and Cross-Coupling in Agrochemical Intermediate Synthesis

The superior electron-withdrawing capacity of the OCF₃ group compared to OCH₃ and CF₃ makes this compound a preferred substrate for regioselective metalation reactions. Agrochemical R&D groups building trifluoromethoxyphenyl-substituted heterocycles (e.g., tetramic acid derivatives) benefit from the predictable directing effects conferred by the 2'-methyl-4'-OCF₃ substitution pattern.

Photochemical Mechanistic Studies Exploiting Ortho-Methyl Effects

The ortho-methyl group imparts distinctive photoenolization behavior, as documented for ortho-methyl-substituted acetophenones . Researchers investigating triplet-state reactivity or solvent effects on photochemical pathways can use this compound as a well-defined substrate with a unique combination of steric (ortho-CH₃) and electronic (para-OCF₃) perturbations.

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